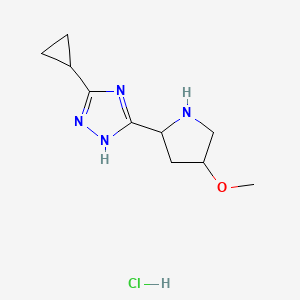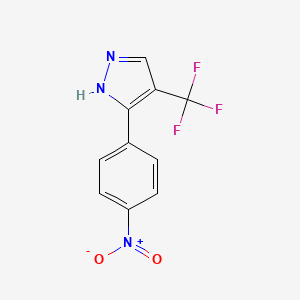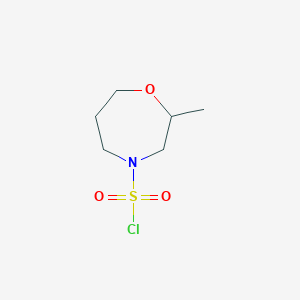
4-Chloro-2-ethyl-6-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethyl-6-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 2nd position, and a propyl group at the 6th position on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-6-propylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method is the reaction of 2-ethyl-6-propylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 4-Chloro-2-ethyl-6-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethyl and propyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert these groups into alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at temperatures ranging from 50-100°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
- Substitution reactions yield derivatives such as 4-amino-2-ethyl-6-propylpyrimidine or 4-alkoxy-2-ethyl-6-propylpyrimidine.
- Oxidation reactions produce compounds like 2-ethyl-6-propylpyrimidine-4-carboxylic acid.
- Reduction reactions result in fully saturated derivatives like 2-ethyl-6-propylpyrimidine.
科学研究应用
4-Chloro-2-ethyl-6-propylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a building block for developing new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-ethyl-6-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The chlorine atom and alkyl groups on the pyrimidine ring influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
2-Chloro-4-propylpyrimidine: Similar structure but lacks the ethyl group at the 2nd position.
4-Chloro-6-methyl-2-propylpyrimidine: Similar structure but has a methyl group instead of an ethyl group at the 2nd position.
4-Chloro-2,6-dimethylpyrimidine: Similar structure but has two methyl groups instead of ethyl and propyl groups.
Uniqueness: 4-Chloro-2-ethyl-6-propylpyrimidine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both ethyl and propyl groups provides a distinct steric and electronic environment, affecting its interactions with other molecules and its overall chemical behavior.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-6-propylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-3-5-7-6-8(10)12-9(4-2)11-7/h6H,3-5H2,1-2H3 |
InChI 键 |
NPLHUASAOQJYCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=NC(=N1)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



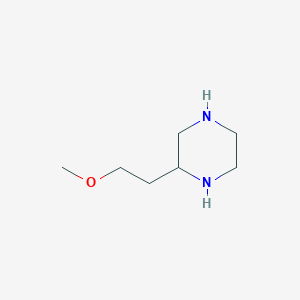
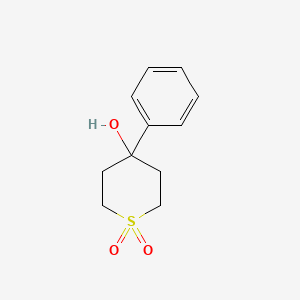
![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)
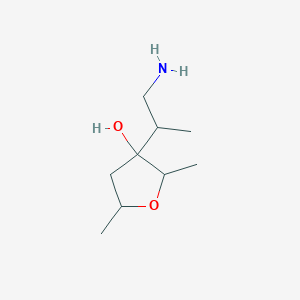

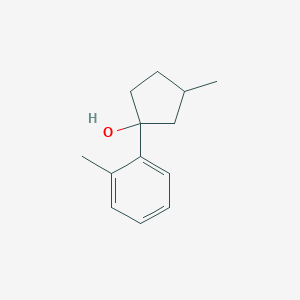

![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
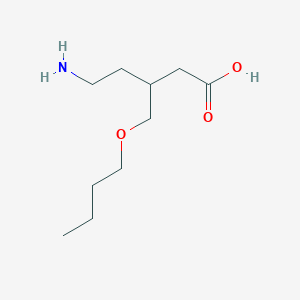
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
